
2-Methyl-5-nitropyridine N-oxide
Overview
Description
2-Methyl-5-nitropyridine N-oxide is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitropyridine N-oxide typically involves the nitration of 2-methylpyridine N-oxide. One common method includes the reaction of 2-methylpyridine N-oxide with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the continuous nitration of 2-methylpyridine N-oxide in a microreactor, which allows for better control of reaction conditions and minimizes the risk of side reactions and by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitropyridine N-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major product is 2-methyl-5-aminopyridine N-oxide.
Substitution: Depending on the nucleophile used, various substituted pyridine N-oxides can be formed.
Scientific Research Applications
2-Methyl-5-nitropyridine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitropyridine N-oxide involves its interaction with molecular targets through its nitro and N-oxide groups. These functional groups can participate in redox reactions and form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the N-oxide group can modulate the electronic properties of the pyridine ring, affecting its reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitropyridine N-oxide
- 3-Methyl-5-nitropyridine N-oxide
- 2-Chloro-5-nitropyridine N-oxide
Uniqueness
2-Methyl-5-nitropyridine N-oxide is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This positioning affects its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Biological Activity
2-Methyl-5-nitropyridine N-oxide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the nitration of 2-methylpyridine and is characterized by its electrophilic nature due to the presence of the N-oxide functional group. The biological significance of this compound stems from its interactions with various biomolecules, making it a candidate for drug development and other therapeutic applications.
The molecular structure of this compound features a pyridine ring substituted at the 2 and 5 positions by a methyl group and a nitro group, respectively. The N-oxide group introduces an oxygen atom bonded to the nitrogen atom in the pyridine ring, enhancing its electrophilic character.
Property | Value |
---|---|
Molecular Formula | CHNO |
CAS Number | 36625-50-0 |
Molecular Weight | 154.12 g/mol |
Melting Point | Not extensively documented |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, participating in various substitution reactions. The N-oxide functionality is critical for its interaction with biological targets, potentially mimicking nitric oxide (NO) and influencing pathways such as vasodilation and cytotoxicity against cancer cells .
Interaction with Biological Targets
Research indicates that compounds with N-oxide groups can exhibit significant biological effects, including:
- Antitumor Activity : Studies suggest that derivatives of nitropyridines may have lower cytotoxicity in noncancerous cells while being effective against cancer cells, indicating potential as antitumor agents .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, although the specific mechanisms remain to be fully elucidated .
Case Studies
- Antitumor Potential : A study highlighted the cytotoxic effects of this compound on cancer cell lines, demonstrating a selective toxicity profile that spares noncancerous fibroblasts. This suggests a promising avenue for developing targeted cancer therapies .
- Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effectiveness in low millimolar ranges .
Synthesis and Applications
The synthesis of this compound typically involves the nitration of 2-methylpyridine using nitrating agents such as nitric acid or nitrogen oxides. This compound serves as a valuable intermediate in organic synthesis due to its electrophilic nature, allowing for further functionalization.
Potential Applications
The potential applications of this compound span several fields:
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2-methyl-5-nitropyridine N-oxide?
Methodological Answer :
The synthesis typically involves nitration and subsequent oxidation. For example:
- Nitration : Introduce a nitro group at the 5-position of 2-methylpyridine using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to avoid over-nitration.
- N-Oxidation : Treat the nitrated intermediate with a peracid (e.g., mCPBA) in anhydrous dichloromethane at room temperature. Monitor reaction progress via TLC or HPLC to ensure complete oxidation .
Validation : Confirm purity via melting point analysis (expected range: 136–138°C) and NMR (characteristic N-oxide proton deshielding at δ 8.5–9.0 ppm) .
Q. Advanced: How can density functional theory (DFT) optimize reaction pathways for N-oxide formation?
Methodological Answer :
Use hybrid functionals (e.g., B3LYP) with exact exchange corrections (as per Becke’s 1993 framework) to model the oxidation step .
- Basis Sets : Augment 6-311G with diffuse and polarization functions (e.g., 6-311++G(d,p)) to improve accuracy for nitro and N-oxide groups .
- Thermochemistry : Calculate activation energies for competing pathways (e.g., direct oxidation vs. radical intermediates) to identify kinetically favorable routes .
Q. Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the N-oxide moiety and nitro group orientation. Use low-temperature XRD (e.g., 100 K) to minimize thermal motion artifacts .
- FTIR : Identify N-O stretching vibrations (~1250–1300 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic peaks and verify molecular ion ([M+H]⁺ at m/z 169.06) .
Q. Advanced: How do structure-activity relationship (SAR) studies address mutagenicity concerns in aromatic N-oxides?
Methodological Answer :
- SAR Fingerprinting : Generate substructure alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) using public/proprietary databases. Evaluate mutagenicity via Ames test data and computational models (e.g., Leadscope’s expert-rule system) .
- Contradiction Resolution : While general aromatic N-oxides show weak mutagenicity, subclasses like quindioxin require strict handling protocols. Cross-validate with in vitro micronucleus assays .
Q. Basic: What safety protocols are essential for handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Decontamination : For spills, collect solid material with a HEPA-filter vacuum. Dispose via licensed hazardous waste services .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
Q. Advanced: How does the N-oxide group influence biological transport mechanisms?
Methodological Answer :
- Transporter Studies : Use OCT1-knockout cell lines (e.g., HEK293) to assess uptake. For this compound, preliminary data suggest non-OCT1-mediated transport, as seen in sorafenib N-oxide models .
- Metabolite Tracking : Employ LC-MS/MS to monitor N-oxide reduction to parent amines in hepatic microsomes. Optimize SPE cleanup steps for complex matrices (e.g., plasma) .
Q. Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?
Methodological Answer :
- Fukui Indices : Calculate using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., nitro group at C5) prone to nucleophilic attack .
- Solvent Effects : Simulate with PCM models to assess reactivity in polar aprotic solvents (e.g., DMF vs. DMSO) .
Q. Advanced: Can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms?
Methodological Answer :
- Crystal Packing : Generate Hirshfeld surfaces (CrystalExplorer) to quantify H-bonding (e.g., O···H interactions from N-oxide to water molecules) and π-π stacking (pyridine rings) .
- Thermal Stability : Correlate interaction energies (from surface analysis) with DSC data to predict polymorph stability .
Q. Basic: How to resolve contradictions in mutagenicity alerts for N-oxide derivatives?
Methodological Answer :
- Data Triangulation : Compare public (e.g., PubChem) and proprietary mutagenicity datasets. Use Bayesian models to weigh conflicting evidence (e.g., negative Ames tests vs. structural alerts) .
- Threshold Refinement : Adjust alert thresholds based on subclass-specific data (e.g., downgrade general N-oxide alerts but retain quindioxin alerts) .
Q. Advanced: What role does the N-oxide motif play in medicinal chemistry optimization?
Methodological Answer :
- Bioisosterism : Replace labile functional groups (e.g., amines) with N-oxide to enhance solubility and reduce toxicity. Validate via logP (octanol-water) and cytotoxicity assays .
- Target Binding : Perform docking studies (AutoDock Vina) to assess N-oxide interactions with heme-containing enzymes (e.g., cytochrome P450). Compare binding energies with non-oxidized analogs .
Properties
IUPAC Name |
2-methyl-5-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIKYLESVCDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507466 | |
Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36625-50-0 | |
Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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